molecular formula C15H15Cl2N3 B8301617 1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-(phenylmethyl)-,hydrochloride

1h-Pyrrolo[2,3-c]pyridine-2-methanamine,7-chloro-n-(phenylmethyl)-,hydrochloride

Cat. No. B8301617
M. Wt: 308.2 g/mol
InChI Key: CMDNMOJHCBAWDY-UHFFFAOYSA-N
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Patent
US07608627B2

Procedure details

7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (Example 138) (102 mg, 0.565 mmol) was dissolved in methanol (2.5 mL). Benzylamine (70 μL, 0.62 mmol) was added. After 2 h, sodium borohydride (35 mg, 0.90 mmol) was added. After an additional 2 h, the reaction mixture was quenched by addition of 59% aqueous sodium bicarbonate. The reaction mixture was extracted with diethyl ether, dried (magnesium sulfate), and evaporated to dryness (124 mg, 81% crude). The crude material was dissolved in acetonitrile and treated with hydrochloric acid (0.46 mL, 1 M in diethyl ether) to give N-benzyl-N-[(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]amine hydrochloride (107 mg, 0.347 mmol, 61%) as an off-white powder: mp 201-204° C.; 1H NMR (300 MHz, CD3OD) δ4.35 (2H, s), 4.52 (2H, s), 6.87 (1H, s), 7.45-7.60 (5H, m), 7.60 (1H, d, J=5.6 Hz), 7.94 (1H, d, J=5.6 Hz); ESI MS m/z 272 [C15H14ClN3+H]+; HPLC (H2O/CH3CN 90:10 to 0:100 over 20 min, hold for 15 min, 0.05% TFA added to solvents) >99%, tR=11.1 min.
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
70 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=[C:9]([CH:11]=O)[NH:8][C:7]=12.[CH2:13]([NH2:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[BH4-].[Na+]>CO>[ClH:1].[CH2:13]([NH:20][CH2:11][C:9]1[NH:8][C:7]2=[C:2]([Cl:1])[N:3]=[CH:4][CH:5]=[C:6]2[CH:10]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
ClC=1N=CC=C2C1NC(=C2)C=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
35 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by addition of 59% aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (124 mg, 81% crude)
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in acetonitrile
ADDITION
Type
ADDITION
Details
treated with hydrochloric acid (0.46 mL, 1 M in diethyl ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)NCC1=CC=2C(=C(N=CC2)Cl)N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.347 mmol
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 122.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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